molecular formula C20H17FN4O4 B14147521 N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide CAS No. 5749-14-4

N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide

Cat. No.: B14147521
CAS No.: 5749-14-4
M. Wt: 396.4 g/mol
InChI Key: RFGRRYRZXMVLBN-UHFFFAOYSA-N
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Description

N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a tetrahydropyrimidinylidene moiety, and an acetamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide typically involves multiple steps, including the formation of the tetrahydropyrimidinylidene core and subsequent functionalization with the fluorophenyl and acetamide groups. Common reagents used in these reactions include anhydrous aluminum chloride, dichloromethane, and lutidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the compound’s observed effects. For example, it may inhibit the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.

Properties

CAS No.

5749-14-4

Molecular Formula

C20H17FN4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-[[1-[(4-fluorophenyl)methyl]-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C20H17FN4O4/c1-12(26)23-16-8-6-15(7-9-16)22-10-17-18(27)24-20(29)25(19(17)28)11-13-2-4-14(21)5-3-13/h2-10,28H,11H2,1H3,(H,23,26)(H,24,27,29)

InChI Key

RFGRRYRZXMVLBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=C(C=C3)F)O

Origin of Product

United States

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